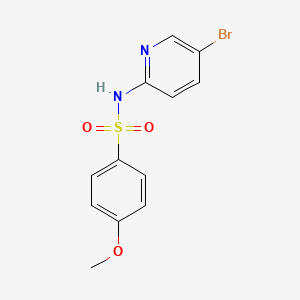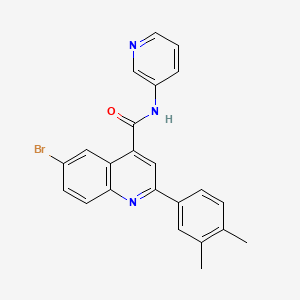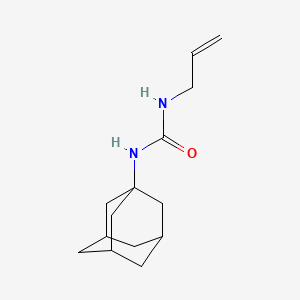
N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide, also known as BPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide inhibits the activity of 11β-hydroxysteroid dehydrogenase type 1 by binding to its active site and preventing the conversion of cortisone to cortisol. This inhibition can lead to the development of new treatments for metabolic disorders such as type 2 diabetes and obesity.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has been found to have various biochemical and physiological effects. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has been found to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has also been found to decrease the production of cortisol in human adipose tissue, which can lead to the development of new treatments for metabolic disorders such as type 2 diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has been found to be more potent than other carbonic anhydrase inhibitors such as acetazolamide. However, N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide. One direction is to investigate the potential of N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide as a treatment for metabolic disorders such as type 2 diabetes and obesity. Another direction is to investigate the potential of N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide as a treatment for cancer, either alone or in combination with chemotherapy. Additionally, further research is needed to optimize the synthesis method of N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has potential applications in various fields, including the treatment of cancer and metabolic disorders. However, further research is needed to optimize the synthesis method of N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide and to investigate its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy. N-(5-bromo-2-pyridinyl)-4-methoxybenzenesulfonamide has also been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can lead to the development of new treatments for metabolic disorders such as type 2 diabetes and obesity.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-10-3-5-11(6-4-10)19(16,17)15-12-7-2-9(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYAZDIAFFHOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)

![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)


![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B4278243.png)
![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)
![3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278269.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methylphenyl)urea](/img/structure/B4278291.png)
![N-1-adamantyl-4-({[(3-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4278296.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B4278300.png)